molecular formula C11H5Br2F3N2 B13715518 2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine

2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13715518
M. Wt: 381.97 g/mol
InChI Key: RKJRAIUCPUEASF-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitrogen atoms. It is a derivative of pyrimidine, a six-membered ring structure with two nitrogen atoms at positions 1 and 3. The presence of bromine and trifluoromethyl groups in the compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, trifluoroacetic acid, and guanidine.

    Formation of Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with guanidine to form the pyrimidine ring.

    Bromination: The final step involves the bromination of the pyrimidine ring to introduce the bromine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used for oxidation and reduction reactions.

    Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, oxidized or reduced derivatives, and biaryl compounds.

Scientific Research Applications

2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the 4-bromophenyl group.

    6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom at position 2.

    2-Bromo-6-(4-bromophenyl)pyrimidine: Lacks the trifluoromethyl group.

Uniqueness

2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H5Br2F3N2

Molecular Weight

381.97 g/mol

IUPAC Name

2-bromo-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5Br2F3N2/c12-7-3-1-6(2-4-7)8-5-9(11(14,15)16)18-10(13)17-8/h1-5H

InChI Key

RKJRAIUCPUEASF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Br

Origin of Product

United States

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